3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of a chlorine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to a biphenyl structure
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Halogenation: Introduction of the chlorine atom into the biphenyl structure can be achieved through electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid derivatives under conditions that facilitate the formation of the CF₃ group.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO₂) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes are often employed to facilitate the trifluoromethylation and carboxylation steps. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, forming derivatives such as carboxylates.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylates or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.
Comparison with Similar Compounds
- 4-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid
- 3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
Comparison: Compared to its analogs, 3-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts distinct electronic properties that can enhance the compound’s stability and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKWXUXIEISSAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691151 |
Source
|
Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238694-75-1 |
Source
|
Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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